molecular formula C10H13BO3 B1442995 4-Formyl-3-isopropylphenylboronic acid CAS No. 1451390-85-4

4-Formyl-3-isopropylphenylboronic acid

Cat. No.: B1442995
CAS No.: 1451390-85-4
M. Wt: 192.02 g/mol
InChI Key: JQKAUDYGGHSKEX-UHFFFAOYSA-N
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Description

4-Formyl-3-isopropylphenylboronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. The compound’s structure includes a phenyl ring substituted with a formyl group at the fourth position and an isopropyl group at the third position. Boronic acids are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.

Scientific Research Applications

4-Formyl-3-isopropylphenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.

    Biology: The compound is used in the development of boron-containing drugs and as a probe for studying enzyme activity.

    Medicine: Boronic acids, including this compound, are investigated for their potential as enzyme inhibitors, particularly for proteases and kinases.

    Industry: The compound is used in the synthesis of advanced materials, such as polymers and electronic devices, due to its ability to form stable carbon-boron bonds.

Safety and Hazards

The compound is associated with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-3-isopropylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-formyl-3-isopropylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the boronic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Formyl-3-isopropylphenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl or styryl derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., dimethylformamide).

Major Products:

    Oxidation: 4-Carboxy-3-isopropylphenylboronic acid.

    Reduction: 4-Hydroxymethyl-3-isopropylphenylboronic acid.

    Suzuki-Miyaura Coupling: Biaryl or styryl derivatives depending on the coupling partner.

Mechanism of Action

The mechanism of action of 4-Formyl-3-isopropylphenylboronic acid involves its interaction with molecular targets through its boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them effective inhibitors of enzymes that contain serine or threonine residues in their active sites. The compound’s formyl group can also participate in various chemical reactions, further enhancing its versatility in biological and chemical applications.

Comparison with Similar Compounds

4-Formyl-3-isopropylphenylboronic acid can be compared with other boronic acids, such as:

    4-Formylphenylboronic acid: Lacks the isopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.

    3-Formylphenylboronic acid: Has the formyl group at the third position, which can lead to different reactivity and selectivity in chemical reactions.

    4-Isopropylphenylboronic acid: Lacks the formyl group, making it less versatile in terms of chemical transformations.

The uniqueness of this compound lies in its combination of the formyl and isopropyl groups, which provide a balance of reactivity and steric hindrance, making it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

(4-formyl-3-propan-2-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO3/c1-7(2)10-5-9(11(13)14)4-3-8(10)6-12/h3-7,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKAUDYGGHSKEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C=O)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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